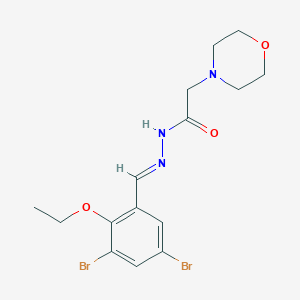![molecular formula C29H21N3O4 B302302 N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302302.png)
N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as CBN-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBN-001 is a synthetic derivative of naphtho[2,1-b]furan-2-carbohydrazide and has been shown to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory activities. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In the brain, this compound protects neurons against oxidative stress and reduces inflammation. Inflammatory diseases, such as arthritis and colitis, have also been shown to be attenuated by this compound.
実験室実験の利点と制限
One of the major advantages of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is its potent pharmacological activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit neuroprotective and anti-inflammatory activities, making it a potential therapeutic agent for various neurological and inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are modulated by this compound. Additionally, the potential use of this compound in combination with other anti-cancer agents could be explored to enhance its anti-cancer activity. Furthermore, the development of more water-soluble derivatives of this compound could expand its use in various experimental settings. Overall, the potential applications of this compound in various fields make it a promising candidate for further research and development.
合成法
The synthesis of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves a series of chemical reactions, including the condensation of 4-[(2-cyanobenzyl)oxy]-3-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting compound is then purified through various techniques, such as column chromatography and recrystallization, to obtain a pure form of this compound.
科学的研究の応用
N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, this compound has been shown to protect neurons against oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C29H21N3O4 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H21N3O4/c1-34-27-14-19(10-12-26(27)35-18-22-8-3-2-7-21(22)16-30)17-31-32-29(33)28-15-24-23-9-5-4-6-20(23)11-13-25(24)36-28/h2-15,17H,18H2,1H3,(H,32,33)/b31-17+ |
InChIキー |
KMWCMUHBVLPNLJ-KBVAKVRCSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![Methyl 4-chloro-3-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302221.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)